Cas no 2034240-02-1 (N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2034240-02-1x500.png)
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
- N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
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- Inchi: 1S/C23H26N2O5S/c1-17-25-22(15-30-17)18-7-9-21(10-8-18)31(27,28)24-16-23(26,19-5-3-2-4-6-19)20-11-13-29-14-12-20/h2-10,15,20,24,26H,11-14,16H2,1H3
- InChI Key: HCMFORUEXSALQL-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C2=COC(C)=N2)=CC=1)(NCC(C1C=CC=CC=1)(C1CCOCC1)O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 664
- XLogP3: 2.6
- Topological Polar Surface Area: 110
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6506-5175-10mg |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2034240-02-1 | 10mg |
$79.0 | 2023-09-05 | ||
Life Chemicals | F6506-5175-1mg |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2034240-02-1 | 1mg |
$54.0 | 2023-09-05 | ||
Life Chemicals | F6506-5175-10μmol |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2034240-02-1 | 10μmol |
$69.0 | 2023-09-05 | ||
Life Chemicals | F6506-5175-3mg |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2034240-02-1 | 3mg |
$63.0 | 2023-09-05 | ||
Life Chemicals | F6506-5175-5mg |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2034240-02-1 | 5mg |
$69.0 | 2023-09-05 | ||
Life Chemicals | F6506-5175-25mg |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2034240-02-1 | 90%+ | 25mg |
$109.0 | 2023-04-23 | |
Life Chemicals | F6506-5175-2mg |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2034240-02-1 | 2mg |
$59.0 | 2023-09-05 | ||
Life Chemicals | F6506-5175-5μmol |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2034240-02-1 | 5μmol |
$63.0 | 2023-09-05 | ||
Life Chemicals | F6506-5175-2μmol |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2034240-02-1 | 2μmol |
$57.0 | 2023-09-05 | ||
Life Chemicals | F6506-5175-20μmol |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
2034240-02-1 | 20μmol |
$79.0 | 2023-09-05 |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide Related Literature
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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5. Caper tea
Additional information on N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
Research Briefing on N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide (CAS: 2034240-02-1)
In recent years, the compound N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide (CAS: 2034240-02-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The compound's distinct chemical architecture, combining a tetrahydro-2H-pyran (oxan-4-yl) moiety with a 2-methyl-1,3-oxazol-4-yl benzene sulfonamide group, suggests its potential as a versatile scaffold for drug development.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. Preliminary findings indicate that it exhibits selective binding affinity to certain protein targets, which are implicated in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this sulfonamide derivative acts as a potent inhibitor of a key enzyme involved in the NF-κB signaling pathway, a critical regulator of inflammation and immune responses. The study highlighted the compound's ability to suppress pro-inflammatory cytokine production in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Further investigations into the pharmacokinetic profile of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide have revealed favorable drug-like properties, including moderate solubility and metabolic stability. Advanced in vivo studies conducted in murine models have shown that the compound achieves adequate plasma concentrations and demonstrates a reasonable half-life, supporting its candidacy for further preclinical development. Moreover, structural-activity relationship (SAR) studies have identified specific modifications that can enhance its binding affinity and selectivity, paving the way for the design of next-generation derivatives with improved efficacy.
In addition to its anti-inflammatory potential, recent research has explored the compound's applicability in oncology. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this sulfonamide derivative exhibits inhibitory effects on a subset of protein kinases that are frequently dysregulated in certain cancers. The study provided mechanistic insights into its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. These findings underscore the compound's dual utility as both an anti-inflammatory and an anti-cancer agent, highlighting its broad therapeutic scope.
Despite these promising results, challenges remain in the development of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide as a clinical candidate. Issues such as optimizing its bioavailability and minimizing off-target effects are currently under investigation. Collaborative efforts between academic and industrial researchers are underway to address these hurdles, with the aim of advancing this compound into the next stages of drug development. The ongoing research underscores the importance of this molecule as a valuable tool for understanding disease mechanisms and as a potential lead compound for novel therapeutics.
In conclusion, N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide (CAS: 2034240-02-1) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its multifaceted pharmacological profile and structural versatility make it a promising candidate for further exploration. As research progresses, this compound may pave the way for innovative treatments targeting inflammatory diseases and cancer, addressing unmet medical needs in these areas.
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